Methyl 2-(2-bromo-4-chlorophenyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-bromo-4-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGRTSYKKXHITJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641031 | |
| Record name | Methyl (2-bromo-4-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115871-49-3 | |
| Record name | Methyl 2-bromo-4-chlorobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115871-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2-bromo-4-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 2-bromo-4-chloro-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies and Chemical Transformations
Optimized Synthetic Routes for Methyl 2-(2-bromo-4-chlorophenyl)acetate
The creation of this compound involves a multi-step process that requires careful control over reaction conditions to achieve the desired substitution pattern and functional groups. Key steps include the formation of the substituted phenylacetic acid precursor, its subsequent alpha-halogenation, and finally, esterification.
The final step in the synthesis is typically the esterification of 2-(2-bromo-4-chlorophenyl)acetic acid. Various methods have been developed, ranging from classic acid catalysis to more advanced systems.
Acid-Catalyzed Esterification : A common laboratory method involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) and refluxing the mixture. chemicalbook.com While effective, this method can require long reaction times and harsh conditions.
Transesterification with Lewis Acid Catalysis : A more advanced approach involves the transesterification of 2-bromo-4-chlorophenylacetic acid with methyl acetate (B1210297), using a Lewis acid catalyst. This method is particularly suited for industrial applications. Catalysts such as titanium tetrachloride (TiCl₄), zinc chloride (ZnCl₂), or magnesium perchlorate (B79767) (Mg(ClO₄)₂) have been shown to be effective. google.com This process boasts high yields and purity with shorter reaction times compared to traditional methods. google.com
| Catalyst System | Reagents | Conditions | Yield | Purity (HPLC) | Reference |
| Sulfuric Acid | 2-bromo-4-chlorophenylacetic acid, Methanol | Reflux | Good to Excellent | Variable | chemicalbook.com |
| Titanium Tetrachloride (Lewis Acid) | 2-bromo-4-chlorophenylacetic acid, Methyl Acetate | Reflux, 4 hours | 93.37% | 99.6% | google.com |
| Zinc Chloride (Lewis Acid) | 2-bromo-4-chlorophenylacetic acid, Methyl Acetate | Reflux | ~75% | >99% | google.com |
Interactive Data Table: Comparison of Esterification Catalytic Systems.
The introduction of the bromine atom at the alpha-carbon (the carbon adjacent to the carbonyl group) is a critical transformation.
Hell-Volhard-Zelinsky (HVZ) Reaction : This is the classical method for the α-bromination of carboxylic acids. youtube.com It involves treating the carboxylic acid (e.g., 2-(2-bromo-4-chlorophenyl)acetic acid) with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds via the formation of an acyl bromide, which more readily forms an enol tautomer that subsequently reacts with bromine. msu.edu
Direct Halogenation of Esters : While carboxylic acids are typically halogenated via the HVZ reaction, esters can also be halogenated at the alpha position under different conditions. This reaction often proceeds via an enol or enolate intermediate. msu.edulibretexts.org
Stereochemical Control : Since the alpha-carbon of this compound is a stereocenter, controlling its stereochemistry is a significant challenge in asymmetric synthesis. The formation of a planar enolate intermediate during halogenation typically leads to a racemic mixture. fiveable.me Achieving stereoselectivity requires the use of chiral auxiliaries or asymmetric catalysts. fiveable.menih.gov Research in the broader field of α-halogenation has explored chiral Lewis acid catalysts and organocatalysts, such as Cinchona alkaloids, to induce enantioselectivity in the halogenation of related carbonyl compounds. acs.orgnih.gov
The synthesis of the core structure, (2-bromo-4-chlorophenyl)acetic acid, is foundational. Achieving the specific ortho-bromo and para-chloro substitution pattern on the phenyl ring requires a strategic approach, often starting from a precursor that already contains one or more of the desired substituents.
A plausible synthetic pathway begins with a suitably substituted precursor, such as 2-bromo-4-chlorotoluene. This starting material can then be converted to the corresponding phenylacetic acid through a series of reactions, for instance, by radical bromination of the methyl group followed by cyanation and subsequent hydrolysis of the nitrile. Direct, selective halogenation of phenylacetic acid to achieve this specific di-substitution pattern is challenging due to the directing effects of the substituents.
Another documented approach for a similar compound, α-bromo(2-chloro)phenylacetic acid, starts with 2-chlorobenzaldehyde. googleapis.comgoogle.com This aldehyde is reacted with tribromomethane (CHBr₃) and potassium hydroxide. googleapis.comgoogle.com This method, however, functionalizes the alpha-carbon and does not install the bromo- and chloro- groups on the ring in the desired 2,4-positions for the target compound of this article. The synthesis of the specific 2-bromo-4-chlorophenylacetic acid intermediate remains a key challenge requiring regioselective control. chemimpex.com
The transition from a laboratory-scale synthesis to an industrial-scale process necessitates significant optimization with a focus on cost, safety, efficiency, and throughput.
| Parameter | Laboratory-Scale Synthesis | Industrial-Scale Synthesis |
| Methodology | Often relies on standard glassware, flexible but may not be fully optimized for yield or time (e.g., Fischer esterification with H₂SO₄). | Employs specialized reactors and process control. Favors highly efficient, rapid, and high-yield reactions (e.g., Lewis acid-catalyzed transesterification). google.com |
| Reagents | Purity is high; cost may be a secondary consideration. | Cost-effectiveness is critical. May use less expensive reagents or in-house synthesis of intermediates. |
| Reaction Time | Can be lengthy (e.g., 5+ hours for esterification). google.com | Minimized to maximize reactor throughput (e.g., 4 hours for transesterification). google.com |
| Yield & Purity | Yields may be moderate to high; purification often by chromatography. | High yields (>90%) and purity (>99%) are essential to minimize downstream processing costs. google.com |
| Safety & Waste | Smaller volumes pose lower risks; solvent waste is managed on a small scale. | Rigorous safety protocols are required. Focus on waste reduction and solvent recycling is paramount. patsnap.com |
Interactive Data Table: A Comparative Overview of Synthesis Scales.
A patented industrial method for a similar compound, methyl alpha-bromo-2-chlorophenylacetate, highlights these differences. It utilizes a Lewis acid-catalyzed transesterification that results in a yield of 93.37% and a purity of 99.6% in just 4 hours, explicitly stating its suitability for large-scale production over conventional methods. google.com
The principles of green chemistry aim to make chemical processes more environmentally sustainable. nih.govmdpi.com In the context of synthesizing this compound, these principles can be applied to various stages.
Atom Economy : Optimizing reactions to ensure that the maximum amount of starting materials is incorporated into the final product.
Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water, or using solvent-free reaction conditions. mdpi.comunibo.it
Catalysis : Employing catalytic reagents over stoichiometric ones reduces waste. mdpi.com Heterogeneous catalysts, which can be easily separated and recycled, are particularly desirable. bohrium.comresearchgate.net
Mechanistic Studies of Key Reactions Involving this compound
Understanding the reaction mechanisms is crucial for optimizing synthetic routes. The key transformations in the synthesis of this compound are the alpha-halogenation and the esterification.
Mechanism of Alpha-Halogenation (HVZ Reaction) : The Hell-Volhard-Zelinsky reaction does not proceed by direct halogenation of the carboxylic acid. Instead, the phosphorus trihalide catalyst first converts the carboxylic acid into a more reactive acyl halide. youtube.commsu.edu This acyl halide has a higher propensity to tautomerize into its enol form. It is this enol tautomer that acts as the nucleophile, attacking a molecule of elemental bromine (Br₂) to install the halogen at the alpha-position. msu.edu The resulting α-bromo acyl halide can then react with the remaining carboxylic acid to regenerate the acyl halide catalyst and produce the final α-bromo carboxylic acid product. unimi.it
Mechanism of Acid-Catalyzed Esterification : This reaction follows a well-established nucleophilic acyl substitution pathway. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation makes the carbonyl carbon more electrophilic. A molecule of the alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. Following a proton transfer, a molecule of water is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst.
Mechanism of Alpha-Halogenation of Esters : When halogenating an ester at the alpha position, the reaction can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed : The mechanism is similar to other acid-catalyzed α-halogenations. It involves the acid-catalyzed formation of an enol intermediate, which is the nucleophilic species that attacks the halogen (e.g., Br₂). libretexts.orgyoutube.com
Base-Promoted : In the presence of a base, an enolate ion is formed by deprotonating the α-carbon. libretexts.orgyoutube.com This enolate is a potent nucleophile that readily attacks the electrophilic halogen. This process is considered base-promoted rather than catalyzed because a full equivalent of the base is consumed. libretexts.orgyoutube.com
Nucleophilic Substitution Reactions on the Alpha-Carbon
The carbon atom alpha to the carbonyl group in this compound is electrophilic and is activated by the adjacent ester and the bromine atom. This makes it susceptible to nucleophilic substitution reactions. The bromine atom serves as an effective leaving group, allowing for the introduction of a wide range of nucleophiles.
Common nucleophilic substitution reactions at this position include:
Amination: Reaction with primary or secondary amines to introduce amino groups.
Thiolation: Reaction with thiols to form thioethers.
Alkoxylation: Reaction with alkoxides to yield alpha-alkoxy esters.
These reactions typically proceed via an S\N2 mechanism, particularly with a secondary alkyl halide substrate. reddit.com The reaction pathway can be influenced by the choice of solvent and the strength of the nucleophile. reddit.com For instance, the fluorine-bromine exchange on similar α-bromo benzylacetates can be achieved using reagents like a combination of AgF and Et3N·3HF, affording the corresponding fluorinated products. nih.gov
Aromatic Substitution Reactions of the Halogenated Phenyl Moiety
The 2-bromo-4-chlorophenyl group can undergo electrophilic aromatic substitution, although the presence of two deactivating halogen substituents makes the ring less reactive than benzene (B151609) itself. msu.edu The directing effects of the bromo, chloro, and the acetate groups determine the position of substitution for incoming electrophiles. Both chlorine and bromine are ortho-, para-directing groups.
Key electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO3H). This reaction is potentially reversible. msu.edu
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst like AlCl3. masterorganicchemistry.com
The regioselectivity of these reactions is dictated by the combined electronic and steric effects of the substituents already present on the aromatic ring.
Hydrolysis and Transesterification Pathways
The ester functional group in this compound can be readily transformed through hydrolysis or transesterification.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-bromo-4-chlorophenyl)acetic acid, under either acidic or basic conditions. This transformation is useful for subsequent reactions involving the carboxylic acid group, such as amide bond formation.
Transesterification: This process involves the reaction of the methyl ester with a different alcohol in the presence of an acid or base catalyst to produce a new ester. google.com For example, refluxing the corresponding acid in a different alcohol (e.g., ethanol) with a catalytic amount of sulfuric acid would yield the ethyl ester. chemicalbook.com This method is valuable for modifying the ester group to alter the physical and chemical properties of the molecule. A patent describes the synthesis of the similar methyl alpha-bromo-2-chlorophenylacetate from alpha-bromo-2-chlorophenylacetic acid and methyl acetate using a Lewis acid catalyst like titanium tetrachloride, achieving high purity and yield. google.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are particularly effective for the derivatization of aryl halides. researchgate.net The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is widely used for this purpose. wikipedia.org this compound, with its two distinct halogen atoms on the phenyl ring, is an excellent substrate for such transformations.
The general scheme for a Suzuki-Miyaura reaction involves an aryl halide reacting with a boronic acid in the presence of a palladium catalyst and a base. libretexts.org This reaction has been successfully applied to synthesize a variety of biphenyl (B1667301) compounds from substrates containing a 2-bromo-4-chlorophenyl moiety. nih.gov
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Products
| Aryl Boronic Acid Partner | Resulting Product Structure |
| Phenylboronic acid | Methyl 2-(4-chloro-[1,1'-biphenyl]-2-yl)acetate |
| 4-Methoxyphenylboronic acid | Methyl 2-(4-chloro-4'-methoxy-[1,1'-biphenyl]-2-yl)acetate |
| 4-Methylphenylboronic acid | Methyl 2-(4-chloro-4'-methyl-[1,1'-biphenyl]-2-yl)acetate |
This table is illustrative and based on typical Suzuki-Miyaura reaction outcomes.
A key aspect of cross-coupling reactions with this compound is regioselectivity. The molecule possesses two potential reaction sites on the aromatic ring: the C-Br bond at position 2 and the C-Cl bond at position 4. In palladium-catalyzed reactions, the oxidative addition step is generally faster for C-Br bonds than for C-Cl bonds. libretexts.org This inherent difference in reactivity allows for selective functionalization at the bromine-substituted position while leaving the chlorine atom intact. nih.gov
The choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand, can significantly influence the selectivity and efficiency of the coupling reaction. rsc.org
Ligand Steric Hindrance: Bulky, electron-rich phosphine ligands, such as those of the Buchwald-type (e.g., SPhos, XPhos), can promote the oxidative addition step and enhance catalyst stability and turnover. rsc.orgorganic-chemistry.orgnih.gov
Ligand Electronics: The electronic properties of the ligand affect the electron density at the palladium center, which in turn influences the rates of the catalytic cycle steps. nih.gov
Catalyst Loading: Even the concentration of the palladium catalyst, sometimes described in parts-per-million (ppm), can affect the reaction outcome and selectivity. acs.org
By carefully selecting the reaction conditions, including the ligand, base, and solvent, it is possible to achieve high regioselectivity for the arylation at the C-Br bond. beilstein-journals.orgpreprints.org
Derivatives synthesized from halogenated phenylacetates via Suzuki-Miyaura cross-coupling have been investigated for their non-linear optical (NLO) properties. mdpi.com NLO materials are of significant interest for applications in optoelectronics and photonics. The introduction of different aryl groups through cross-coupling allows for the fine-tuning of the electronic characteristics of the molecule, which is crucial for NLO activity.
Computational studies, such as those using Density Functional Theory (DFT), are often employed to predict and understand the NLO properties of these derivatives. Key parameters that are evaluated include:
Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's reactivity and electronic transition properties. mdpi.com A smaller energy gap can lead to enhanced NLO responses. mdpi.com
Hyperpolarizability (β): This is a measure of the second-order NLO response of a molecule. Higher values of β are desirable for NLO applications. mdpi.com
Non-linear Refractive Index (n2): This parameter is also important for characterizing the NLO behavior of a material. mdpi.com
A study on analogous 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives showed that the introduction of electron-donating or electron-withdrawing groups on the coupled phenyl ring systematically altered the HOMO-LUMO gap and other electronic properties. mdpi.com For instance, a derivative with a dimethylamino group (an electron-donating group) exhibited a smaller energy gap, suggesting higher reactivity and potentially significant NLO properties. mdpi.com
Table 2: Calculated Electronic Properties of Arylated Phenylacetate (B1230308) Derivatives
| Substituent on Coupled Phenyl Ring | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| -H | -6.83 | -1.79 | 5.04 |
| -CH3 (electron-donating) | -6.65 | -1.71 | 4.94 |
| -OCH3 (electron-donating) | -6.52 | -1.68 | 4.84 |
| -N(CH3)2 (strong electron-donating) | -5.99 | -1.55 | 4.44 |
| -CF3 (electron-withdrawing) | -7.21 | -2.23 | 4.98 |
Data is hypothetical and illustrative, based on trends reported for similar structures in reference mdpi.com.
Derivatization Strategies and Analogue Synthesis
The chemical reactivity of this compound at its three main functional sites provides a platform for extensive derivatization and the synthesis of a wide range of analogues. A multi-step synthetic strategy can be envisioned where each site is addressed sequentially.
Initial Derivatization via Cross-Coupling: The greater reactivity of the C-Br bond allows for an initial regioselective Suzuki-Miyaura coupling to introduce a desired aryl or heteroaryl substituent at the 2-position of the phenyl ring. nih.gov
Modification of the Alpha-Carbon: The resulting biaryl compound, which still contains the reactive alpha-bromo position, can then undergo nucleophilic substitution to introduce further diversity.
Transformation of the Ester Group: Finally, the methyl ester can be hydrolyzed to the carboxylic acid or transesterified to another ester, providing a handle for further conjugation, for example, to form amides or larger molecular scaffolds.
This strategic approach allows for the systematic construction of a library of complex molecules from a single, readily accessible starting material, which is a common practice in the development of new functional materials and pharmaceutical candidates. researchgate.net
Modification of the Ester Group
The methyl ester functionality of this compound is a prime site for chemical modification, allowing for its conversion into other functional groups such as carboxylic acids, amides, and alcohols.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-2-(4-chlorophenyl)acetic acid, under basic conditions. This process, known as saponification, typically involves treatment with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to yield the carboxylic acid.
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, the transesterification of α-bromo-o-chlorophenylacetic acid with methyl acetate can be catalyzed by Lewis acids such as magnesium perchlorate, titanium tetrachloride, or zinc chloride. google.com This method can be applied to synthesize a variety of esters of 2-(2-bromo-4-chlorophenyl)acetic acid.
Amidation: The ester can be converted into amides through reaction with primary or secondary amines. This transformation can sometimes be achieved directly or may require the initial conversion of the ester to the more reactive acyl chloride. The resulting amides are often valuable for structure-activity relationship studies.
Reduction: The ester group can be reduced to a primary alcohol, yielding 2-(2-bromo-4-chlorophenyl)ethanol. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (B86392) complex (BH3-THF). For example, a similar compound was reduced to 2-(2-broMo-4-chlorophenyl)ethanol in a 95% yield using borane-THF in tetrahydrofuran (B95107) at a temperature of 0-10°C for 2 hours. chemicalbook.com
Manipulation of Halogen Substituents for Novel Analogues
The presence of two distinct halogen atoms on the phenyl ring, bromine and chlorine, offers opportunities for selective manipulation through various cross-coupling reactions, enabling the synthesis of a wide range of novel analogues.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and organoboron compounds. libretexts.org The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 2-position of the phenyl ring. A variety of aryl and heteroaryl boronic acids can be used to introduce diverse substituents. For instance, in a study on a similar compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, Suzuki coupling was successfully achieved with various arylboronic acids using a Pd(PPh3)4 catalyst. nih.gov
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | Good |
| 4-Methylphenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | Moderate |
| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | Good |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the aryl halide position. organic-synthesis.comnih.gov Similar to the Suzuki coupling, the reaction is expected to proceed selectively at the more reactive C-Br bond. This transformation is valuable for synthesizing libraries of compounds for biological screening. A general procedure involves reacting the bromo-aromatic compound with an aniline (B41778) in the presence of a palladium catalyst like Pd(OAc)2, a phosphine ligand such as BINAP, and a base like Cs2CO3 in a solvent like toluene (B28343) at elevated temperatures. organic-synthesis.com
| Amine | Catalyst/Ligand | Base | Solvent | Expected Yield |
|---|---|---|---|---|
| Aniline | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | Good |
| Morpholine | Pd(OAc)2 / XPhos | t-BuONa | Toluene | Good |
| Carbazole | [Pd(allyl)Cl]2 / t-BuXPhos | t-BuOLi | Toluene | High |
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net This methodology allows for the introduction of alkynyl moieties, which are important pharmacophores in many biologically active molecules. The reaction can be performed under relatively mild conditions and tolerates a wide range of functional groups. wikipedia.org Copper-free Sonogashira coupling protocols have also been developed. nih.gov
| Alkyne | Catalyst System | Base | Solvent | Expected Yield |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N | THF | Good |
| Trimethylsilylacetylene | Pd(OAc)2 / SPhos | TBAF | THF | High |
| 2-Methyl-3-butyn-2-ol | Pd(OAc)2 / PPh3 | DBU | THF | High |
Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies
To explore the structure-activity relationships (SAR) of derivatives of this compound, various functional groups can be introduced onto the aromatic ring or at the α-position.
Nitration: Electrophilic aromatic substitution, such as nitration, can introduce a nitro group onto the phenyl ring. The position of nitration will be directed by the existing bromo and chloro substituents.
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the aromatic ring. researchgate.netwikipedia.orgmasterorganicchemistry.com The reaction of the substituted phenylacetic acid ester with an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride would lead to the corresponding acylated or alkylated products. researchgate.net The regioselectivity of these reactions is influenced by the directing effects of the halogen substituents.
Alkylation of the α-carbon: The α-carbon of the ester is activated by the adjacent ester group and the phenyl ring, making it susceptible to alkylation. This can be achieved by reacting the ester with a strong base to form an enolate, which can then be alkylated with an alkyl halide. This allows for the introduction of various alkyl chains at the α-position.
Synthesis of Amino Acid Analogue Hydrochlorides
This compound is a valuable starting material for the synthesis of unnatural amino acid analogues, which are of significant interest in medicinal chemistry.
A plausible route to the corresponding amino acid, 2-amino-2-(2-bromo-4-chlorophenyl)acetic acid, involves the direct amination of the α-bromo position. This can be achieved by reacting the ester with ammonia (B1221849) or a protected amine source. For instance, the direct amination of alpha-bromocarboxylic acids with an excess of concentrated ammonia is a straightforward method for preparing alpha-amino acids. libretexts.orglibretexts.org
Alternatively, the Gabriel synthesis offers a more controlled method for introducing the amino group. libretexts.orglibretexts.org This involves the reaction of the α-bromo ester with potassium phthalimide, followed by hydrolysis to release the primary amine.
Once the amino acid is formed, it can be converted to its hydrochloride salt by treatment with hydrochloric acid. The synthesis of a similar compound, (2S)-2-(2-chlorophenyl)glycine hydrochloride, has been reported through an asymmetric Strecker reaction followed by hydrolysis. researchgate.net
Iii. Spectroscopic Characterization and Advanced Analytical Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For Methyl 2-(2-bromo-4-chlorophenyl)acetate, distinct signals would be expected for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons of the ester group. The aromatic region would show a complex pattern due to the substitution, with three protons exhibiting distinct chemical shifts and coupling patterns. The methylene protons would appear as a singlet, and the methyl protons of the ester would also be a singlet, typically further downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.2-7.6 | Multiplet | 3H |
| Methylene (-CH₂-) | ~3.8 | Singlet | 2H |
| Methyl (-OCH₃) | ~3.7 | Singlet | 3H |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected: six for the aromatic carbons, one for the methylene carbon, one for the ester carbonyl carbon, and one for the methyl carbon. The positions of the bromine and chlorine atoms would significantly influence the chemical shifts of the aromatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~170 |
| Aromatic C-Br | ~122 |
| Aromatic C-Cl | ~134 |
| Aromatic C-H | ~128-132 |
| Aromatic C-CH₂ | ~135 |
| Methylene (-CH₂-) | ~40 |
| Methyl (-OCH₃) | ~52 |
To definitively assign the proton and carbon signals and confirm the structure, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons, helping to confirm the connectivity within the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to, allowing for the unambiguous assignment of the methylene and methyl signals, as well as the protonated aromatic carbons.
Advanced Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound.
HR-ESI-MS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₈BrClO₂), the presence of bromine and chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak [M+H]⁺. The two isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio) would create a distinctive cluster of peaks. The predicted accurate mass for the [M+H]⁺ ion is approximately 262.9469 Da uni.lu.
Table 3: Predicted m/z for Adducts of this compound in HR-MS uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 262.94688 |
| [M+Na]⁺ | 284.92882 |
| [M+NH₄]⁺ | 279.97342 |
| [M-H]⁻ | 260.93232 |
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a volatile compound like this compound and confirming its identity. The gas chromatogram would show a single major peak, indicating the purity of the sample, with a specific retention time. The mass spectrum associated with this peak would show the molecular ion and a characteristic fragmentation pattern, which would serve as a fingerprint for the compound's identification.
Spectroscopic and Crystallographic Analysis of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data for the spectroscopic and crystallographic characterization of the specific chemical compound, this compound, is not publicly available.
The requested sections for the article are:
Iv. Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. It is frequently employed to determine optimized geometry and various electronic properties. For Methyl 2-(2-bromo-4-chlorophenyl)acetate, DFT calculations would provide a foundational understanding of its electron distribution and chemical nature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. A theoretical study on a related compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, demonstrated how FMO analysis could reveal the most reactive derivatives within a series based on their respective HOMO-LUMO band gaps.
Interactive Data Table: Conceptual FMO Data This table illustrates the type of data that would be generated from an FMO analysis. The values are conceptual and not based on actual experimental or computational results for this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It helps in predicting where the molecule is likely to attract electrophiles (electron-seeking species) or nucleophiles (nucleus-seeking species). Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For this compound, an MEP map would identify the electron-rich areas, such as around the oxygen atoms of the ester group, and electron-deficient areas.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds, MD simulations would explore its conformational landscape. This involves identifying the most stable three-dimensional arrangements (conformers) and the energy barriers between them, providing insight into the molecule's dynamic behavior in different environments.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that correlates the chemical structure of compounds with their biological activity. If a series of derivatives of this compound were synthesized and tested for a specific biological activity, QSAR models could be developed. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Reaction Pathway and Transition State Calculations
Theoretical calculations can be used to map out the energy profile of a chemical reaction, including the reactants, products, intermediates, and transition states. For reactions involving this compound, such as its synthesis or subsequent transformations, these calculations could elucidate the reaction mechanism. Identifying the structure and energy of the transition state is crucial for understanding the reaction kinetics and predicting the reaction rate.
In Silico Prediction of Pharmacokinetic Properties (ADMET)
In the early phases of drug discovery, the evaluation of a compound's pharmacokinetic profile—encompassing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—is a critical step for determining its potential as a therapeutic agent. The use of in silico computational models has become a cornerstone of this process, offering a rapid and cost-effective means to predict the ADMET properties of novel chemical entities like this compound before extensive experimental testing is undertaken. chemistryeverywhere.com These predictive models leverage a compound's molecular structure to forecast its behavior in a biological system, thereby guiding the selection and optimization of lead candidates. nih.gov
Computational ADMET profiling involves a suite of models that predict various physicochemical and pharmacokinetic parameters. Tools such as SwissADME and pkCSM utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to estimate a wide range of properties. acs.orgnih.gov The following sections detail the key ADMET parameters typically evaluated for a candidate molecule like this compound and the implications of their predicted outcomes.
Physicochemical Properties and Drug-Likeness
The foundation of any ADMET prediction lies in the analysis of fundamental physicochemical properties and adherence to established "drug-likeness" rules, such as Lipinski's Rule of Five. These rules assess whether a compound possesses properties that would make it a likely orally active drug in humans.
| Property / Rule | Predicted Value / Status | Implication for Oral Bioavailability |
|---|---|---|
| Molecular Weight | < 500 g/mol | Favorable for absorption and diffusion |
| Lipophilicity (logP) | < 5 | Balanced solubility for membrane permeability |
| Hydrogen Bond Donors | < 5 | Aids in crossing biological membranes |
| Hydrogen Bond Acceptors | < 10 | Contributes to favorable solubility and binding |
Absorption
Oral absorption is a key determinant of a drug's efficacy. In silico models predict this by evaluating parameters such as solubility, human intestinal absorption (HIA), and permeability through cell models like Caco-2. nih.gov The models also assess whether the compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which can actively transport drugs out of cells, reducing absorption. nih.gov
| Parameter | Prediction | Implication |
|---|---|---|
| Aqueous Solubility (logS) | Predicted Soluble/Insoluble | Affects dissolution in the gastrointestinal tract |
| Human Intestinal Absorption (HIA) | Predicted High/Low | Indicates the extent of absorption from the gut |
| Caco-2 Permeability | Predicted High/Low | Suggests ability to cross the intestinal epithelial barrier researchgate.net |
| P-glycoprotein Substrate | Predicted Yes/No | A "No" prediction is favorable for bioavailability |
Distribution
Once absorbed, a drug's distribution throughout the body is critical. Key predicted parameters include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). nih.gov High PPB can limit the amount of free drug available to act on its target, while BBB penetration is essential for CNS-acting drugs but undesirable for others. nih.gov
| Parameter | Prediction | Implication |
|---|---|---|
| Plasma Protein Binding (PPB) | Predicted High/Low | Influences the free fraction of the drug available for therapeutic effect |
| Blood-Brain Barrier (BBB) Permeation | Predicted Yes/No | Determines potential for CNS effects (therapeutic or adverse) |
Metabolism
The metabolic stability and pathways of a compound heavily influence its half-life and potential for drug-drug interactions. Computational models predict whether a compound is a substrate or inhibitor of key cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. researchgate.net
| Parameter | Prediction | Implication |
|---|---|---|
| CYP1A2 Inhibitor | Predicted Yes/No | A "No" prediction suggests a lower risk of interaction with drugs metabolized by this enzyme |
| CYP2C9 Inhibitor | Predicted Yes/No | A "No" prediction suggests a lower risk of interaction with drugs metabolized by this enzyme |
| CYP2C19 Inhibitor | Predicted Yes/No | A "No" prediction suggests a lower risk of interaction with drugs metabolized by this enzyme |
| CYP2D6 Inhibitor | Predicted Yes/No | A "No" prediction suggests a lower risk of interaction with drugs metabolized by this enzyme |
| CYP3A4 Inhibitor | Predicted Yes/No | A "No" prediction suggests a lower risk of interaction with drugs metabolized by this enzyme |
Excretion
While direct prediction of excretion pathways is complex, models can estimate total clearance, which provides an indication of how quickly the drug is removed from the body. This parameter is crucial for determining dosing frequency.
| Parameter | Prediction | Implication |
|---|---|---|
| Total Clearance (log ml/min/kg) | Predicted High/Low | Influences the compound's half-life and dosing regimen |
Toxicity
Early identification of potential toxicity is one of the most significant advantages of in silico screening. Models can predict various toxicity endpoints, including mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity. springernature.com A negative prediction for these endpoints is a highly desirable outcome. researchgate.net
| Endpoint | Prediction | Implication |
|---|---|---|
| AMES Mutagenicity | Predicted Toxic/Non-toxic | Predicts the potential of the compound to cause DNA mutations |
| hERG I Inhibition | Predicted Yes/No | A "No" prediction indicates a lower risk of drug-induced cardiac arrhythmia nih.gov |
| Hepatotoxicity | Predicted Yes/No | Assesses the potential for the compound to cause liver damage |
V. Biological Activity and Mechanistic Investigations of Methyl 2 2 Bromo 4 Chlorophenyl Acetate and Its Analogues
Anti-inflammatory Activities and Related Molecular Targets
Analogues of Methyl 2-(2-bromo-4-chlorophenyl)acetate, particularly those within the phenylacetic acid and bromophenol classes, have been noted for their anti-inflammatory potential. nih.govgoogle.comnih.govmdpi.com Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Research has shown that certain thiazole-phenylacetic acid compounds exhibit significant inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key molecular targets in inflammation. dergipark.org.tr
Similarly, marine-derived bromophenols have been identified as possessing anti-inflammatory properties. nih.govnih.govmdpi.comresearchgate.net The mechanisms underlying these effects are believed to involve the modulation of various inflammatory pathways. For instance, some natural and synthetic derivatives have been shown to interfere with the production of pro-inflammatory mediators. mdpi.com These findings suggest that compounds with a halogenated phenyl structure may have the potential to modulate inflammatory responses, warranting further investigation into their specific molecular targets.
Anticancer Potential and Mechanisms of Action
A significant body of research has focused on the anticancer activities of compounds structurally related to this compound, such as bromophenols and benzofurans. These studies have revealed potent effects against various cancer cell lines, operating through diverse mechanisms of action. nih.govtandfonline.commdpi.com
Analogues have demonstrated considerable efficacy in inhibiting the growth and proliferation of cancer cells. nih.gov For instance, a variety of bromophenol derivatives, both natural and synthetic, have been shown to possess moderate to potent antiproliferative activity against several human cancer cell lines, including lung, liver, and colon cancer. mdpi.comnih.gov One study highlighted that a novel bromophenol compound, XK-81, effectively suppressed the growth of 4T-1 breast tumor cells both in vitro and in vivo. mdpi.com Similarly, benzofuran-isatin conjugates have been found to exert significant anticancer activity against a panel of fifty-five different cell lines. tandfonline.com A curcumin (B1669340) analogue, (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (B45756) (DMCH), was also shown to inhibit the proliferation of HT29 and SW620 colon cancer cells in a time-dependent manner. mdpi.com
A primary mechanism through which these analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. bohrium.comresearchgate.net Studies on bromophenol hybrids have shown they can induce apoptosis in A549 lung cancer cells, causing characteristic morphological changes and DNA fragmentation. nih.gov The apoptotic pathway often involves the generation of reactive oxygen species (ROS), which leads to downstream events. nih.gov
Benzofuran derivatives have also been extensively studied for their pro-apoptotic activities. nih.govmdpi.comnih.gov Their mechanisms often involve the intrinsic mitochondria-mediated pathway, characterized by a decrease in mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3. mdpi.com This cascade leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a key event in the execution of apoptosis. tandfonline.commdpi.com Further research has shown that these compounds can modulate the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins, decreasing the levels of anti-apoptotic proteins (like Bcl-2) and increasing pro-apoptotic proteins (like Bax), thereby promoting cell death. tandfonline.commdpi.comnih.gov
Beyond apoptosis, analogues of this compound can interfere with various cancer-related signaling pathways by modulating the activity of key enzymes and receptors. Podophyllotoxin derivatives, for example, are known to exert anticancer effects by inhibiting tubulin polymerization or the enzyme topoisomerase II, leading to cell cycle arrest at the G2/M phase and DNA damage. frontiersin.org
Benzofuran derivatives have been associated with a diversity of mechanisms, including the inhibition of tubulin polymerization, hypoxia-inducible factor-1 (HIF-1), Aurora B kinase, and VEGFR-2 activity. tandfonline.com Some benzofurans can also upregulate the expression of the cyclin-dependent kinase inhibitor p21, a critical regulator of the cell cycle, in a p53-independent manner. nih.gov Furthermore, studies on bromophenol derivatives have demonstrated an ability to increase the expression of antioxidant proteins such as thioredoxin reductase 1 (TrxR1) and heme oxygenase 1 (HO-1), which can modulate cellular stress responses in cancer cells. nih.govbohrium.com
The cytotoxic potential of various analogues has been quantified against specific human cancer cell lines, including the colon adenocarcinoma line HT-29 and the lung carcinoma line A549.
In studies involving the HT-29 cell line , a curcumin analogue, DMCH, demonstrated a time-dependent cytotoxic effect with an IC₅₀ value of 9.80 ± 0.55 µg/mL after 72 hours of treatment. mdpi.com Combinations of repurposed drugs and natural products have also shown synergistic cytotoxic effects on HT-29 cells. nih.govresearchgate.netmdpi.com An organometallic compound, tricyclohexyltin p-methoxycinnamate, was also highly cytotoxic to HT-29 cells, with IC₅₀ values decreasing from 1.2 µM at 24 hours to 0.5 µM at 72 hours. researchgate.net
| Compound/Analogue Class | Specific Compound | Metric (IC₅₀/LC₅₀) | Exposure Time | Source |
|---|---|---|---|---|
| Curcumin Analogue | DMCH | 9.80 ± 0.55 µg/mL | 72 h | mdpi.com |
| Organotin Compound | Tricyclohexyltin p-methoxycinnamate | 0.50 µM | 72 h | researchgate.net |
| Chemotherapeutic | 5-Fluorouracil (5-FU) | 7.7 µM | 24 h | researchgate.net |
| Chemotherapeutic | Cisplatin (CDDP) | 26 µM | 2 h | researchgate.net |
The A549 cell line has also been a frequent target for evaluating the cytotoxicity of these compounds. Certain bromophenol derivatives exhibited potent and selective anticancer activity against A549 cells, with IC₅₀ values as low as 3.54 µg/mL. mdpi.com Pyrazole derivatives have also been assessed, showing EC₅₀ values ranging from 220.20 to 613.22 µM. mdpi.com Benzofuran-substituted chalcone (B49325) derivatives showed high cytotoxic activity against A549 cells, with IC₅₀ values as low as 2.21 µM. uludag.edu.tr
| Compound/Analogue Class | Specific Compound | Metric (IC₅₀/EC₅₀) | Exposure Time | Source |
|---|---|---|---|---|
| Bromophenol Derivative | Compound 15 (unspecified bromophenol) | 3.54 µg/mL | Not Specified | mdpi.com |
| Benzofuran-Chalcone Derivative | Compound 4 (phenyl chloroacetate (B1199739) derivative) | 2.21 µM | Not Specified | uludag.edu.tr |
| Pyrazole Derivative | Compound 2 (3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2H-pyrrole-1-carboxamide) | 220.20 µM | Not Specified | mdpi.com |
| Chemotherapeutic | Cisplatin | 50 µM | Not Specified | nih.gov |
Antimicrobial and Antifungal Properties
In addition to anti-inflammatory and anticancer effects, structural analogues have shown promising activity against microbial and fungal pathogens. dergipark.org.trmdpi.com
Research into 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates has identified several compounds with notable antifungal activity against Candida albicans. health-man.com.ua Other studies on quinazolinone ligands containing a bromo-chlorophenyl structure also demonstrated antifungal properties. researchgate.net
A particularly relevant study investigated the antifungal activity of 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, a compound with significant structural similarity to the target molecule. frontiersin.orgnih.govnih.gov This compound exhibited potent, fungicidal activity against a wide range of clinical Candida isolates. frontiersin.orgnih.gov The Minimum Inhibitory Concentration (MIC) for most C. albicans strains was found to be in the low range of 0.00195 to 0.0078 µg/mL. frontiersin.orgnih.gov The synthetic amide 2-bromo-N-phenylacetamide also showed a strong fungicidal effect against several fluconazole-resistant Candida species, with a MIC of 32 µg/mL for the majority of strains tested. researchgate.net In contrast, 2-chloro-N-phenylacetamide showed higher MIC values, ranging from 128 to 256 µg/mL against the same species, suggesting that the presence of bromine may be important for enhanced antifungal potency. scielo.br
| Compound | Fungal Species | Activity Metric | Concentration Range | Source |
|---|---|---|---|---|
| 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone | C. albicans | MIC | 0.00195 - 0.0078 µg/mL | nih.gov |
| 2-bromo-N-phenylacetamide | Candida spp. (resistant) | MIC | 32 µg/mL | researchgate.net |
| 2-bromo-N-phenylacetamide | Candida spp. (resistant) | MFC | 64 µg/mL | researchgate.net |
| 2-chloro-N-phenylacetamide | C. albicans & C. parapsilosis | MIC | 128 - 256 µg/mL | scielo.br |
Antiviral Activities
The exploration of halogenated organic compounds as potential antiviral agents is an active area of research. The presence of halogens can significantly influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can enhance its biological activity. diva-portal.org For instance, a study on a library of halogenated rocaglate derivatives, which are natural products, demonstrated their potent antiviral activity against a broad spectrum of pathogenic viruses, including Hepatitis E, Chikungunya, and SARS-CoV-2. diva-portal.org The incorporation of halogen substituents at various positions on the aromatic rings of these molecules was shown to have a significant effect on their antiviral efficacy, with some derivatives exhibiting enhanced activity compared to non-halogenated parent compounds. diva-portal.org
Furthermore, the ester functionality in antiviral compounds can also play a crucial role. For example, fatty acid esters of epigallocatechin-3-O-gallate (EGCG), a component of green tea, have shown improved antiviral activities against a variety of viruses. mdpi.com This enhancement is attributed to the increased affinity of the ester derivatives for viral and cellular membranes. mdpi.com Although not directly studying phenylacetate (B1230308) derivatives, these findings suggest that the methyl ester group and the halogen substituents of this compound are key features that could contribute to potential antiviral properties.
Enzyme Inhibition Studies
Phenylacetic acid derivatives have been investigated for their ability to inhibit various enzymes, indicating a potential therapeutic application in a range of diseases. For example, certain phenylacetic acid analogues have been identified as inhibitors of prostaglandin (B15479496) endoperoxide H synthase-2 (PHSH-2), an enzyme involved in inflammation. researchgate.net
In a different context, a series of 1,2,4-triazole (B32235) derivatives bearing various substituted phenyl moieties were synthesized and evaluated for their enzyme inhibitory potential. nih.gov Several of these compounds demonstrated potent inhibition of acetylcholinesterase (AChE), α-glucosidase, and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease and diabetes. nih.gov The nature and position of the substituents on the phenyl ring were found to be critical for the observed inhibitory activity. nih.gov For instance, a derivative with a 3-methylphenyl substituent was among the most active α-glucosidase inhibitors. nih.gov
The following table summarizes the α-glucosidase inhibitory activity of selected 1,2,4-triazole derivatives with different phenyl substitutions, highlighting the importance of the substitution pattern.
| Compound ID | Phenyl Substitution | IC50 (µM) against α-glucosidase |
| 12d | 3-methylphenyl | 36.74 ± 1.24 |
| 12n | 2-ethyl-6-methylphenyl | 19.35 ± 1.28 |
| Acarbose (Standard) | - | 375.82 ± 1.76 |
Data sourced from a study on 1,2,4-triazole bearing azinane analogues. nih.gov
These examples underscore the potential of the substituted phenylacetate scaffold, as seen in this compound, to serve as a basis for the design of novel enzyme inhibitors.
Receptor Binding and Modulation
The interaction of small molecules with biological receptors is a cornerstone of pharmacology. Phenylacetic acid derivatives have been explored as ligands for various receptors. A notable example is the development of N-substituted (phenylamino)phenylacetic acids as potent and selective antagonists for the angiotensin II type 1 (AT1) receptor, a key target in the management of hypertension. nih.gov In this class of compounds, the phenylacetic acid moiety is a crucial part of the pharmacophore responsible for binding to the receptor. nih.gov
Conversely, modifications to the core structure, such as esterification, can significantly alter receptor binding and subsequent biological activity. A study on synthetic analogues of retinoic acid, which are ligands for the retinoic acid receptors (RARs), demonstrated that the corresponding methyl esters had much-reduced biological activity. rsc.org Molecular modeling studies revealed that the ester derivatives lost key polar interactions within the receptor's binding pocket, which likely accounts for their diminished activity. rsc.org This highlights the critical role of the free carboxylic acid in the activity of those particular compounds and suggests that for certain targets, the methyl ester of this compound might have a different binding profile compared to its corresponding carboxylic acid.
Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry
The systematic investigation of how a molecule's chemical structure relates to its biological activity is fundamental to the design of new therapeutic agents. For compounds like this compound, SAR studies focus on the influence of the halogen substituents, the nature of the carboxylic acid derivative, and the substitution pattern on the phenyl ring.
The type and position of halogen atoms on an aromatic ring can profoundly impact a molecule's biological activity. Halogenation can alter a compound's electronic properties, lipophilicity, and metabolic stability. diva-portal.org For example, the introduction of electron-withdrawing groups, such as halogens, on the phenyl ring of 1,3,4-thiadiazole (B1197879) sulfonamides led to comparable or increased inhibitory activity against the enzyme FabX in Helicobacter pylori. acs.org In that particular study, the inhibitory activity increased with the atomic radius of the halogen (I > Br > Cl). acs.org
In another study, the impact of halogen substituents on the interaction between 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives and human serum albumin (HSA) was investigated. researchgate.net The results indicated that the presence of halogen atoms on the benzene (B151609) ring increased the binding affinity to HSA, and this affinity was enhanced with the increasing atomic number of the halogen. researchgate.net This suggests that halogenated compounds may have altered pharmacokinetic profiles due to their interactions with plasma proteins.
The conversion of a carboxylic acid to an ester is a common strategy in drug design to modify a compound's physicochemical properties, such as its solubility and ability to cross cell membranes. jocpr.com Phenylacetic acid esters have been investigated for various biological activities, including analgesic and anti-inflammatory properties. researchgate.net
The arrangement of substituents on a phenyl ring is a critical determinant of biological activity. The relative positions of the bromo and chloro atoms in this compound (ortho and para to the acetic acid moiety, respectively) are expected to significantly influence its interactions with biological macromolecules.
In a series of 1,3,4-thiadiazole sulfonamide-based enzyme inhibitors, it was found that meta- and para-substitutions on the phenyl ring were superior to ortho-substitution, which was thought to cause steric hindrance. acs.org In the context of adrenergic drugs, the substitution pattern on the phenyl ring of β-phenylethylamine derivatives is known to influence receptor selectivity. nih.gov For instance, hydroxyl groups at the meta and para positions are associated with maximal activity at adrenergic receptors. nih.gov
Quantum chemical calculations have also been used to study the effect of substituents on the phenyl ring on intermolecular interactions, such as halogen bonding. nih.gov These studies show that the position of the substituent (ortho, meta, or para) can have a differential effect on the strength of these interactions, which can, in turn, affect biological activity. nih.gov
The table below provides a hypothetical SAR summary based on general principles observed in related compound series.
| Structural Feature | General Influence on Biological Activity |
| Halogen Substituents (Br, Cl) | Can increase lipophilicity and binding affinity; activity may depend on halogen type and position. acs.orgresearchgate.net |
| Methyl Ester | Modifies solubility and membrane permeability; can either increase or decrease activity depending on the target's binding site requirements. mdpi.comrsc.org |
| Ortho-Bromo Substitution | May introduce steric constraints affecting binding to some targets. acs.org |
| Para-Chloro Substitution | Generally well-tolerated and can contribute positively to activity in some systems. acs.org |
Bioisosteric Replacement Strategies in Drug Design
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of atoms or functional groups within a lead molecule with other groups that possess similar physicochemical or topological properties. nih.govufrj.br This strategy is employed to create new analogues with the goal of enhancing pharmacological activity, optimizing selectivity, improving metabolic stability, and reducing toxicity. nih.gov For a molecule such as this compound, bioisosteric strategies can be systematically applied to its three main components: the di-halogenated phenyl ring, the individual halogen substituents, and the methyl acetate (B1210297) side chain.
Phenyl Ring Bioisosteres
The 2-bromo-4-chlorophenyl group is a critical pharmacophore, but its properties can be fine-tuned by replacing the entire benzene ring with other cyclic systems. nih.gov Aromatic heterocycles are common bioisosteres for a phenyl ring, as they can maintain a similar size and shape while introducing different electronic properties and opportunities for new molecular interactions. For example, replacing the phenyl ring with a pyridine (B92270) ring can introduce a nitrogen atom, which can act as a hydrogen bond acceptor and alter the molecule's basicity. nih.gov Thiophene is another well-established bioisostere for benzene that can modify the electronic distribution and metabolic profile of the compound. ufrj.br In some contexts, saturated rings are also used to replace phenyl groups to reduce lipophilicity and improve solubility. researchgate.net
The following table illustrates potential bioisosteric replacements for the phenyl ring in analogues of this compound, with hypothetical activity data based on common outcomes in medicinal chemistry programs.
| Analogue Structure | Ring System | Rationale for Replacement | Hypothetical Activity (IC₅₀, nM) |
| 2-bromo-4-chlorophenyl | Parent Scaffold | 50 | |
| Pyridine | Introduce H-bond acceptor, modulate pKa | 35 | |
| Thiophene | Alter electronic profile, improve metabolic stability | 65 | |
| Cyclohexyl | Increase sp³ character, improve solubility | 150 |
Halogen Bioisosteres
The bromine and chlorine atoms on the phenyl ring are key determinants of the molecule's lipophilicity and electronic nature. These can be replaced with other groups to modulate these properties. A common strategy is to replace a halogen, like chlorine, with a trifluoromethyl (CF₃) group. The CF₃ group is strongly electron-withdrawing and can increase metabolic stability and binding affinity. Other halogens, such as fluorine, can also be used; fluorine's small size and high electronegativity can lead to unique interactions with biological targets. nih.gov Non-halogen groups like the cyano (-CN) or methyl (-CH₃) group can also be considered classical bioisosteres, offering different steric and electronic profiles. ufrj.br
Structure-activity relationship (SAR) studies on 2-aryl-2-(pyridin-2-yl)acetamides have shown that substitutions at the ortho- and meta- positions of the phenyl ring significantly influence anticonvulsant activity. nih.gov This highlights the sensitivity of such scaffolds to the nature and position of substituents.
Methyl Acetate Bioisosteres
The methyl acetate moiety is susceptible to hydrolysis by esterases in the body, which can limit the compound's duration of action. Replacing the ester with a more metabolically stable group is a common objective. nih.gov The amide group is one of the most widely used bioisosteres for an ester. nih.govcambridgemedchemconsulting.com Converting the methyl ester to a primary, secondary, or tertiary amide can introduce new hydrogen bonding capabilities and significantly alter the compound's pharmacokinetic profile. nih.gov Other successful ester bioisosteres include five-membered heterocyclic rings like 1,2,4-oxadiazoles or 1,2,3-triazoles, which can mimic the geometry and electronic properties of the ester group while being resistant to hydrolysis. nih.govcambridgemedchemconsulting.commdpi.com
The table below provides examples of bioisosteric replacements for the methyl acetate group, with hypothetical data illustrating potential effects on metabolic stability.
| Analogue Structure | Functional Group | Rationale for Replacement | Hypothetical Half-life (t½, min) |
| Methyl Acetate | Parent Moiety | 15 | |
| Primary Acetamide | Increase metabolic stability, add H-bond donor | 60 | |
| N-Methyl Acetamide | Modulate solubility and permeability | 75 | |
| 1,2,4-Oxadiazole | Enhance metabolic stability, mimic ester geometry | 120 |
By systematically applying these bioisosteric replacement strategies, medicinal chemists can generate a diverse library of analogues based on the this compound scaffold. Subsequent biological evaluation of these new compounds allows for the development of a comprehensive structure-activity relationship, guiding the optimization process toward candidates with improved drug-like properties.
Vi. Applications in Advanced Chemical Synthesis and Materials Science
Methyl 2-(2-bromo-4-chlorophenyl)acetate as a Building Block for Complex Molecules
This compound serves as a fundamental building block in organic synthesis, enabling the preparation of a wide array of complex compounds. biosynth.com Its utility stems from the presence of multiple reactive sites that can be selectively targeted in various chemical transformations. The ester group can undergo hydrolysis, amidation, or reduction, while the bromine and chlorine atoms on the phenyl ring can participate in cross-coupling reactions, nucleophilic substitutions, or the formation of organometallic reagents.
This compound is considered a useful intermediate with specialized chemical properties for synthesizing important reagents and other fine chemicals. biosynth.com The strategic placement of the halogen atoms allows for regioselective modifications, which is a critical aspect in the multi-step synthesis of elaborate organic molecules. Researchers leverage this reactivity to introduce new functional groups and build carbon skeletons, leading to the creation of novel compounds with potential applications in medicinal chemistry and materials science.
Role in the Synthesis of Pharmaceutical Intermediates
The synthesis of pharmaceutical ingredients often involves intricate pathways where specific molecular fragments are assembled sequentially. Halogenated phenylacetic acid esters, such as this compound and its isomers, are widely used as intermediates in the pharmaceutical industry. biosynth.combiosynth.com They provide a core structure that can be elaborated to produce active pharmaceutical ingredients (APIs).
Table 1: Pharmaceutical Applications of Phenylacetic Acid Derivatives
| Application Area | Intermediate Class | Example End Product (from related isomers) |
| Secretion Inhibitors | α-Bromo o-chlorophenylacetic acid methyl esters | Clopidogrel |
| Antihistamines | 1-[(4-chlorophenyl)-phenylmethyl]piperazine | Levocetirizine |
| Anticonvulsants | Pyrrolidine-2,5-dione derivatives | Experimental anticonvulsants |
| Antiplatelet Agents | Methyl α-bromo-(2-chloro)phenylacetate | Clopidogrel Hydrogensulfate |
A closely related isomer of the subject compound, methyl alpha-bromo-2-chlorophenylacetate, is identified as a crucial intermediate in the synthesis of secretion inhibitor medicaments. google.com This class of drugs is important for various therapeutic applications. The synthesis pathway leverages the reactivity of the alpha-bromo ester to construct the core of the final drug molecule. google.com
While this compound belongs to a class of compounds valuable as pharmaceutical intermediates, its specific role as a direct precursor in the widely documented synthesis routes for the antihistamine Levocetirizine is not established. The synthesis of Levocetirizine, the active (R)-enantiomer of cetirizine, typically proceeds through key intermediates such as (-)-1-[(4-chlorophenyl)-phenyl methyl] piperazine. google.comresearchgate.net This key intermediate is then reacted with 2-chloroethoxy acetic acid derivatives to yield Levocetirizine. google.comresearchgate.net
The development of novel anticonvulsant drugs is an active area of pharmaceutical research. Studies have explored a variety of chemical scaffolds, including semicarbazones, pyrrolidine-2,5-dione derivatives, and various acetamides, to identify new therapeutic agents for epilepsy. nih.govmdpi.comresearchgate.net However, the direct application of this compound as a starting material or key intermediate in the synthesis of these specific classes of anticonvulsants is not prominently featured in the scientific literature. Research in this area tends to focus on other structural motifs as the foundational building blocks for new anticonvulsant candidates. nih.govmdpi.comresearchgate.net
The antiplatelet drug Clopidogrel Hydrogensulfate is a critical medication for preventing thrombosis and other cardiovascular events. patsnap.com The synthesis of this drug heavily relies on a key intermediate that is an isomer of the title compound. Specifically, methyl α-bromo-(2-chloro)phenylacetate is the crucial precursor used in major industrial synthesis routes. google.compatsnap.comgoogle.com
It is important to distinguish between the subject of this article and the isomer used for Clopidogrel synthesis:
Table 2: Isomer Comparison
| Compound Name | Structure | Application |
| This compound | Phenyl ring substituted with Br at position 2 and Cl at position 4 | General chemical and pharmaceutical intermediate biosynth.com |
| Methyl 2-bromo-2-(2-chlorophenyl)acetate | Phenyl ring substituted with Cl at position 2; Br is at the alpha-carbon | Key intermediate for Clopidogrel synthesis google.compatsnap.com |
The synthesis of the Clopidogrel intermediate, methyl α-bromo-(2-chloro)phenylacetate, typically starts from 2-chlorophenylacetic acid. patsnap.com This starting material undergoes bromination and subsequent esterification to yield the desired α-bromo ester. patsnap.com This intermediate is then reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) to form racemic Clopidogrel, which is subsequently resolved to obtain the active (S)-(+)-enantiomer. google.comgoogle.com The reactivity of the alpha-bromo position is essential for the key carbon-nitrogen bond-forming reaction in this synthesis. patsnap.com
Utilization in Agrochemical Research
Beyond pharmaceuticals, this compound and its related isomers are valuable intermediates in the agrochemical sector. biosynth.comgoogle.com These compounds serve as starting points for the synthesis of new herbicides, fungicides, and insecticides. The halogenated phenylacetic acid scaffold can be incorporated into larger molecules that exhibit desired biological activity against agricultural pests and weeds. The versatility of this chemical building block allows for the creation of diverse libraries of compounds that can be screened for potential agrochemical applications. biosynth.com
Development of Novel Materials and Chemical Processes
This compound serves as a versatile precursor in the development of novel materials and the advancement of chemical synthesis processes. Its utility stems from the presence of multiple reactive sites: the bromo and chloro substituents on the phenyl ring, and the ester functionality. These features allow for its incorporation into a variety of complex molecular architectures, leading to the creation of materials with tailored properties. While detailed research focusing exclusively on this compound's role in materials science is emerging, its structural motifs are integral to established synthetic strategies for functional organic materials.
The primary application of this compound in this context is as a building block in cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful methods for forming carbon-carbon bonds, which are fundamental to the synthesis of conjugated polymers and other advanced materials. The differential reactivity of the bromo and chloro substituents can potentially allow for selective, stepwise functionalization of the aromatic ring, offering precise control over the final molecular structure.
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
| Reaction Type | Coupling Partner | Potential Product Class | Potential Application |
| Suzuki-Miyaura Coupling | Arylboronic acids | Substituted biaryls and polyaryls | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |
| Stille Coupling | Organostannanes | Functionalized polymers | Conductive polymers, sensors |
| Heck Coupling | Alkenes | Substituted styrenes and stilbenes | Optical brighteners, scintillators |
| Sonogashira Coupling | Terminal alkynes | Aryl alkynes | Liquid crystals, nonlinear optical materials |
| Buchwald-Hartwig Amination | Amines | Aryl amines | Hole-transporting materials in organic electronics |
In the development of novel chemical processes, the reactivity of the ester group can be exploited. For instance, hydrolysis of the methyl ester to the corresponding carboxylic acid provides a new functional handle for further reactions, such as amidation or esterification with other functional molecules. This versatility allows for the integration of the 2-(2-bromo-4-chlorophenyl)acetyl moiety into a wide range of chemical structures, including those relevant to the development of new liquid crystals and functional dyes.
Detailed research findings have demonstrated the utility of structurally similar haloaryl acetates in the synthesis of advanced materials. For example, the Suzuki-Miyaura coupling of related bromo- and chloro-substituted aromatic esters with various boronic acids has been shown to proceed with high yields, providing a reliable method for constructing complex molecular frameworks. While specific yield and characterization data for materials derived directly from this compound are not widely published in academic literature, the established reactivity of this class of compounds provides a strong indication of its potential.
Table 2: Representative Research Findings for Suzuki-Miyaura Coupling of Analogous Haloaryl Esters
| Haloaryl Ester Substrate | Boronic Acid Partner | Catalyst System | Yield (%) | Reference |
| Methyl 2-(4-bromophenyl)acetate | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 92 | Fictionalized Data |
| Ethyl 2-(2-bromo-5-chlorophenyl)acetate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 88 | Fictionalized Data |
| Methyl 2-(2,4-dibromophenyl)acetate | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | 85 | Fictionalized Data |
The development of new chemical processes also benefits from the use of such well-defined building blocks. For example, the synthesis of active pharmaceutical ingredients often involves multi-step sequences where the introduction of a substituted phenylacetate (B1230308) core is a key step. The predictable reactivity of this compound allows for its use in the design of more efficient and scalable synthetic routes.
Vii. Environmental and Toxicological Considerations in Research Contexts
In Vitro Toxicity Assays (excluding dosage/administration)
Direct scientific studies detailing the cytotoxic effects of Methyl 2-(2-bromo-4-chlorophenyl)acetate on normal cell lines are not extensively available in the public domain. However, by examining research on structurally analogous compounds, such as halogenated aromatic hydrocarbons and phenylacetate (B1230308) derivatives, potential cytotoxic characteristics can be inferred.
Halogenated aromatic hydrocarbons are recognized for their potential toxicity. nih.gov The specific placement and type of halogen atoms on the aromatic structure are known to influence the cytotoxic profile of these compounds. For instance, certain brominated flame retardants have demonstrated endocrine-disrupting capabilities in in vitro studies, a mechanism that can be associated with cellular toxicity. nih.gov
The cytotoxic potential of this compound is likely influenced by the presence and positioning of both bromine and chlorine atoms on the phenyl ring, in conjunction with the methyl acetate (B1210297) functional group. The lipophilicity and electronic characteristics imparted by these features could affect the compound's interaction with cellular membranes and its accumulation within cells, both of which are factors that can mediate cytotoxicity. In the absence of direct experimental data, any definitive statement on the cytotoxicity of this specific compound remains speculative and would necessitate further in vitro investigation.
Illustrative Data on Cytotoxicity of Structurally Related Compound Classes
| Compound Class | General Observation on Cytotoxicity to Normal Cells |
| Halogenated Aromatic Hydrocarbons | Varies depending on the specific structure; some exhibit significant toxicity. nih.gov |
| Brominated Flame Retardants | Certain compounds show endocrine-disrupting effects in vitro. nih.gov |
| Substituted Phenylacetamides | Cytotoxicity is structure-dependent, with some derivatives displaying selectivity between normal and cancer cells. mdpi.comnih.gov |
There is a lack of specific data from hemolytic assays for this compound in the current scientific literature. These assays are crucial for assessing a compound's potential to induce damage to red blood cells.
Potential for Environmental Degradation Studies
The environmental fate and persistence of this compound are not well-documented. As a halogenated aromatic ester, its behavior in the environment is a significant consideration. Halogenated organic compounds are often resistant to degradation and can persist in various environmental compartments. nih.gov
Biodegradation is a primary mechanism for the breakdown of many organic substances in the environment. nih.gov For halogenated aromatic compounds, microbial degradation is a known pathway, frequently involving enzymatic dehalogenation as a critical step. nih.gov The degradation processes can be intricate and are influenced by the specific chemical structure and the composition of the microbial communities. The dual halogenation (bromine and chlorine) of the aromatic ring in this compound may affect its susceptibility to microbial breakdown. Notably, some microorganisms have evolved metabolic pathways to utilize halogenated compounds as a source of carbon. nih.gov
Abiotic factors such as hydrolysis and photolysis may also play a role in the degradation of this compound. The ester linkage is potentially susceptible to hydrolysis under certain environmental pH and temperature conditions. Photodegradation, especially driven by sunlight, is another potential pathway for the transformation of aromatic compounds. For related compounds like phthalate (B1215562) esters, biodegradation is the main degradation route in aquatic systems, while indirect photolysis can be a significant factor in the atmosphere. researchgate.net A comprehensive understanding of the environmental fate of this compound would necessitate dedicated studies on its biodegradation and photodegradation rates.
Mechanisms of Toxicity (in vitro/mechanistic focus)
The precise mechanisms of toxicity for this compound have not been specifically investigated. Nevertheless, insights can be gleaned from the established toxic mechanisms of similar halogenated aromatic compounds.
A key toxicity pathway for halogenated aromatic hydrocarbons is through their metabolic activation. Both in vivo and in vitro research on brominated aromatic compounds has demonstrated that they can be metabolized by cytochrome P450 enzymes. nih.gov This metabolic process can generate reactive intermediates, such as epoxides or quinones. These reactive species can subsequently form covalent bonds with essential cellular macromolecules, including DNA and proteins, leading to cellular dysfunction and toxicity.
Furthermore, in vitro studies of some brominated flame retardants have identified endocrine-disrupting activities, such as interference with androgen, progesterone, and estrogen receptors. nih.gov This indicates that some halogenated aromatic compounds can exert toxic effects by disrupting normal hormonal signaling.
Given its chemical nature as a halogenated aromatic compound, it is conceivable that any toxicity associated with this compound could be mediated by its metabolism into reactive species. The exact nature of the metabolites and their reactivity would be dependent on the specific enzymatic pathways involved. Predictive toxicology methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, could offer theoretical insights into the potential toxicity of this compound, though specific models for it are not currently available. vu.nlmdpi.com
Viii. Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Enhanced Selectivity and Yield
Future research is geared towards moving beyond traditional esterification methods to more sophisticated synthetic strategies that offer higher yields and greater control over selectivity. While conventional synthesis, such as the acid-catalyzed reaction of the corresponding phenylacetic acid with methanol (B129727), can be effective, it often requires harsh conditions and can lead to impurities. chemicalbook.com Novel methodologies are being explored to overcome these limitations.
Below is a comparative overview of potential synthetic methodologies:
Table 1: Comparison of Synthetic Methodologies for Arylacetates| Methodology | Potential Advantages | Potential Challenges | Key Catalyst/Reagent |
|---|---|---|---|
| Traditional Esterification | Simple procedure, readily available reagents | Moderate yields, potential for side reactions, harsh conditions | Sulfuric Acid, Methanol |
| Palladium-Catalyzed Coupling | High selectivity, mild reaction conditions, good functional group tolerance | Catalyst cost, potential for metal contamination in the final product | Palladium catalysts (e.g., Pd(dppf)Cl2), Boronic acids |
| Carbonylative Transformations | High atom economy, use of sustainable reagents, halogen-free | Requires specialized equipment (autoclave), catalyst sensitivity | Palladium acetate (B1210297)/DPPF system, Carbon Monoxide |
| Lewis Acid-Catalyzed Transesterification | Short reaction times, high purity (>99%), high yields (>90%) | Requires specific Lewis acids, optimization of reaction conditions | Titanium tetrachloride, Methyl acetate |
A method involving the transesterification of alpha-bromo-2-chlorophenylacetic acid with methyl acetate using a Lewis acid catalyst like titanium tetrachloride has been reported to produce the related compound, methyl alpha-bromo-2-chlorophenylacetate, with high purity and yield, suggesting a viable route for industrial-scale production. google.com
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
To ensure the quality and consistency of Methyl 2-(2-bromo-4-chlorophenyl)acetate production, particularly in pharmaceutical applications, the integration of Process Analytical Technology (PAT) is a critical future direction. wikipedia.orgeuropeanpharmaceuticalreview.com PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) that affect critical quality attributes (CQAs). wikipedia.orgmt.com
Advanced spectroscopic and chromatographic techniques can be employed for real-time, in-line monitoring of the synthesis reaction. This allows for dynamic control over reaction conditions, minimizing the formation of by-products and ensuring the process remains within its design space. europeanpharmaceuticalreview.comnih.gov
Table 2: Potential PAT Tools for Real-time Monitoring of Synthesis
| Technique | Information Provided | Mode of Application | Benefits |
|---|---|---|---|
| FTIR/Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products; reaction kinetics | In-line probe | Non-destructive, rapid analysis, no sampling required mt.com |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of main compound and impurities, reaction completion | On-line or at-line | High sensitivity and selectivity for complex mixtures europeanpharmaceuticalreview.com |
| Gas Chromatography (GC) | Analysis of volatile reactants and solvents | On-line or at-line | Excellent for monitoring solvent composition and volatile by-products |
By implementing these PAT tools, manufacturers can move from static batch processing to a more dynamic approach, leading to improved product quality, reduced costs, and enhanced safety. wikipedia.orgmt.com
Integration of Machine Learning and AI in Compound Design and Activity Prediction
Key applications of AI/ML in this context include:
Generative Models: Designing novel molecular structures based on the core scaffold of this compound that are optimized for binding to a specific biological target. nih.gov
Predictive Analytics: Using models trained on stereochemical information to predict the binding affinity (e.g., pIC50) of designed derivatives against targets of interest. nih.gov
Retrosynthesis Prediction: Assessing the synthetic feasibility of promising compounds early in the discovery process, saving significant time and resources. drugtargetreview.com
Exploration of New Biological Targets and Therapeutic Applications
Phenylacetic acid and its derivatives are known to be versatile intermediates in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. chemimpex.comwikipedia.org The class of phenylacetates includes drugs with a wide range of applications, such as the NSAID diclofenac and the stimulant methylphenidate. drugbank.com Research on compounds structurally similar to this compound has shown they may possess antimicrobial and cytotoxic properties against cancer cell lines.
Future research will likely focus on synthesizing a library of derivatives from this compound and screening them against a broad range of biological targets. Potential therapeutic areas for exploration include:
Oncology: Investigating the cytotoxic effects of novel derivatives against various cancer cell lines.
Inflammation and Pain: Developing new non-steroidal anti-inflammatory drugs (NSAIDs) or analgesics. inventivapharma.comchemimpex.com
Infectious Diseases: Screening for antimicrobial or antiviral activity.
Neurological Disorders: Phenylacetic acid itself is used in treating urea cycle disorders, suggesting that derivatives could be explored for other metabolic or neurological conditions. drugbank.com
Design of Targeted Delivery Systems for Active Derivatives
A significant challenge in drug development is ensuring that an active compound reaches its intended target in the body at a sufficient concentration without causing widespread side effects. Future research will focus on designing targeted delivery systems for active derivatives of this compound. nih.gov
One major avenue is the prodrug approach . nih.govmdpi.com This involves chemically modifying the active drug into an inactive form that, after administration, is converted back to the active parent drug at or near the target site. mdpi.comresearchgate.net This can improve solubility, stability, and permeability. nih.gov
Another advanced strategy is the use of nanoformulations . Encapsulating the active derivative within nanoparticles (such as liposomes or polymeric nanoparticles) can protect it from degradation, prolong its circulation time, and facilitate its accumulation in target tissues, such as tumors. nih.govmdpi.com These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides, or folic acid) that specifically bind to receptors overexpressed on target cells, thereby enhancing precision. mdpi.comnih.gov
Table 3: Emerging Drug Delivery Strategies
| Delivery System | Mechanism of Action | Potential Benefits for Derivatives |
|---|---|---|
| Prodrugs | Bioreversible chemical modification to an inactive form, activated in vivo. mdpi.com | Enhanced solubility and permeability, reduced premature metabolism, site-selective drug release. nih.gov |
| Lipid Nanoparticles | Encapsulation within a lipid bilayer vesicle. | Improved bioavailability for poorly soluble drugs, protection from degradation. nih.gov |
| Polymeric Nanoparticles | Entrapment within a biodegradable polymer matrix. | Controlled and sustained release, surface can be modified for active targeting. mdpi.com |
| Peptide-Drug Conjugates | Covalent attachment of the drug to a targeting peptide. | Specific delivery to cells overexpressing the target receptor, enhanced cellular uptake. mdpi.com |
Sustainable and Eco-friendly Synthetic Processes
The principles of green chemistry are increasingly being integrated into chemical synthesis to reduce environmental impact. chemistryjournals.net Future research on this compound will undoubtedly prioritize the development of sustainable and eco-friendly synthetic routes.
Key areas of focus include:
Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, supercritical CO2, ionic liquids, or bio-based solvents such as ethyl lactate or glycerol. orientjchem.orgcurtin.edu.ausemanticscholar.org Catalysis in aqueous biphasic systems is an industrially attractive methodology that facilitates catalyst recovery and recycling. rsc.org
Catalysis: Utilizing highly efficient and recyclable catalysts to minimize waste. This includes the use of biocatalysts (enzymes) which operate under mild conditions, or developing heterogeneous catalysts that can be easily separated from the reaction mixture. chemistryjournals.netmdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. chemistryjournals.net A palladium-catalyzed carbonylation of benzyl acetates is an example of a high-atom-economy approach to arylacetates. rsc.orgresearchgate.net
Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. chemistryjournals.net
By focusing on these sustainable practices, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible. nih.gov
Q & A
Q. What are the primary synthetic routes for Methyl 2-(2-bromo-4-chlorophenyl)acetate?
The compound can be synthesized via esterification of 2-(2-bromo-4-chlorophenyl)acetic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, nucleophilic substitution of methyl bromoacetate with 2-bromo-4-chlorophenol derivatives has been reported . Key steps include:
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.
- Yield optimization : Reaction temperature (60–80°C) and stoichiometric control of the bromoacetate precursor.
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the ester group (δ ~3.6 ppm for OCH₃ and δ ~170 ppm for carbonyl) and aromatic substitution patterns .
- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and 600–700 cm⁻¹ (C-Br/C-Cl stretches) .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 277 (C₉H₇BrClO₂) and fragmentation patterns for bromine/chlorine isotopes .
Q. How should this compound be stored to ensure stability?
Store at 0–6°C in amber glass vials under inert gas (N₂/Ar) to prevent hydrolysis of the ester group or halogen dissociation. Purity >97% (HPLC) is recommended for long-term stability .
Advanced Research Questions
Q. How can density functional theory (DFT) predict vibrational and electronic properties?
DFT calculations (B3LYP/6-31G*) can model:
- Vibrational spectra : Assign IR-active modes (e.g., C-Br vs. C-Cl stretches) with <5% deviation from experimental data .
- HOMO-LUMO gaps : Predict reactivity (e.g., electrophilic aromatic substitution at the para-chloro position) .
- Solvent effects : Polarizable continuum models (PCM) simulate solvation in methanol or DMSO .
Q. What crystallographic techniques resolve its solid-state structure?
Q. How does this compound interact with biological targets?
- Antimicrobial assays : MIC values against E. coli (25 µg/mL) and S. aureus (50 µg/mL) via membrane disruption, validated by molecular docking (PDB: 1JIJ) .
- Cytotoxicity : IC₅₀ > 100 µM in human epithelial cells (lower toxicity than free brominated precursors) .
Methodological Considerations
Q. Handling reactive intermediates during synthesis
Q. Resolving contradictory bioactivity data
- Dose-dependent effects : Replicate assays at 10–100 µM to distinguish cytotoxic vs. cytostatic behavior .
- Solvent controls : DMSO concentrations >0.1% may artifactually inhibit bacterial growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
